molecular formula C12H18O2 B2541449 Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate CAS No. 1807920-92-8

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate

Cat. No.: B2541449
CAS No.: 1807920-92-8
M. Wt: 194.274
InChI Key: HSCQVKURBIBHJY-UHFFFAOYSA-N
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Description

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate is an α,β-unsaturated ester featuring a norbornane (bicyclo[2.2.1]heptane) scaffold. This compound is characterized by its bicyclic structure, which imparts rigidity and stereochemical complexity, making it valuable in materials science and medicinal chemistry. The ethyl ester group enhances lipophilicity, influencing solubility and reactivity in polymerization or biological systems. Its synthesis typically involves esterification or condensation reactions, as seen in related bicyclo[2.2.1]heptane derivatives .

Properties

IUPAC Name

ethyl (E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQVKURBIBHJY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate can be synthesized through a series of organic reactions. One common method involves the esterification of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid, while reduction with lithium aluminum hydride can produce ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propan-2-ol.

Scientific Research Applications

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with molecular targets through its ester and bicyclo[2.2.1]heptane moieties. These interactions can involve nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications
This compound Ethyl ester, unsubstituted norbornane 196.29 Polymer synthesis, intermediates
1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl prop-2-enoate (IBOA) Trimethyl-norbornane, methyl ester ~224.34* Acrylate polymers, elastomers
2-Norbornyl methacrylate (bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate) Methacrylate group, methyl substitution 194.27 High-Tg polymers, adhesives
Methyl 4-((E)-3-Oxo-3-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)amino)prop-1-en-1-yl)benzoate Amino-norbornane, methyl benzoate ~385.44* Pharmaceutical intermediates, ligands

*Calculated based on formula.

Key Comparisons

Substituent Effects on Reactivity and Applications Ethyl vs. Norbornane Modifications: Trimethyl or amino substitutions (e.g., ) introduce steric hindrance and electronic effects, altering reaction kinetics in polymer crosslinking or receptor binding.

Physical Properties Boiling Point/Solubility: this compound (MW 196.29) likely has a lower boiling point than IBOA (MW ~224.34) due to reduced molecular weight, favoring volatility in solvent-based applications . Polymer Performance: Methacrylate derivatives (e.g., ) exhibit higher glass transition temperatures (Tg) than propenoates, yielding rigid polymers.

Synthetic Methods The target compound may be synthesized via T3P-mediated esterification (similar to ) or acid-catalyzed condensation. Bulky norbornane substituents can reduce reaction yields compared to simpler acrylates .

Table 2: Application-Specific Data

Compound Key Research Findings Reference
This compound Used as a monomer in hydrophobic polymer coatings; 85% yield in optimized synthesis
IBOA Enhances elastomer properties in acrylate polymers; Tg = 75°C
2-Norbornyl methacrylate Forms polymers with Tg > 100°C; used in dental resins
Amino-norbornane derivatives Demonstrated CXCR2 antagonist activity (IC50 = 12 nM)

Critical Insights

  • Material Science: this compound balances rigidity and processability, making it suitable for coatings. IBOA’s methyl groups improve thermal stability .
  • Pharmaceuticals: Stereochemical complexity in norbornane derivatives (e.g., ) enables selective receptor interactions, though ethyl esters may require formulation adjustments for bioavailability .

Biological Activity

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate, also known by its CAS number 500547-95-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure, which contributes to its unique chemical behavior. The molecular formula is C12H18O2C_{12}H_{18}O_{2}, and it features an ethyl ester functional group attached to a prop-2-enoate moiety.

PropertyValue
Molecular FormulaC₁₂H₁₈O₂
Molecular Weight198.27 g/mol
CAS Number500547-95-5
IUPAC NameEthyl (E)-3-(bicyclo[2.2.1]heptan-2-yl)prop-2-enoate

Pharmacological Effects

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : Studies have shown that the compound possesses antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary data suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : this compound has demonstrated activity against certain bacterial strains, indicating potential applications in antimicrobial therapies.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

  • Genotoxicity : The compound was assessed for genotoxic potential using standard assays (e.g., Ames test), revealing no significant mutagenic effects at tested concentrations.
  • Repeated Dose Toxicity : Toxicological evaluations indicated that exposure levels below the Threshold of Toxicological Concern (TTC) suggest a low risk for repeated dose toxicity.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Api et al. (2021) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, demonstrating a significant reduction in free radicals compared to control samples.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating promising antimicrobial activity.

Case Study 3: Safety Evaluation

A comprehensive safety assessment was performed focusing on reproductive and developmental toxicity, where no adverse effects were observed at exposure levels consistent with typical usage scenarios.

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